6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane, Mixture of diastereomers
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Overview
Description
6-(tert-butoxy)-3-azabicyclo[320]heptane, a mixture of diastereomers, is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions . The reaction conditions often involve the use of photochemistry to access new building blocks, which can be further derivatized through various transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical space.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: It may be investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound’s properties could be leveraged in materials science for creating new materials with specific characteristics.
Mechanism of Action
The mechanism by which 6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and further research.
Comparison with Similar Compounds
Similar Compounds
2-oxa-1-azabicyclo[3.2.0]heptanes: These compounds share a similar bicyclic structure but with an oxygen atom instead of a tert-butoxy group.
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound has a different bicyclic framework but also features a tert-butyl group and a nitrogen atom.
Uniqueness
6-(tert-butoxy)-3-azabicyclo[320]heptane is unique due to its specific bicyclic structure and the presence of the tert-butoxy group
Properties
CAS No. |
2680538-94-5 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.3 |
Purity |
95 |
Origin of Product |
United States |
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